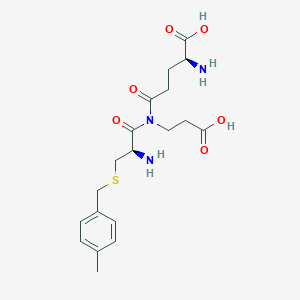

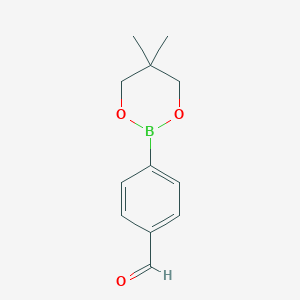

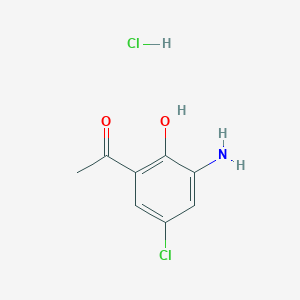

![molecular formula C6H6N4 B137202 3H-咪唑并[4,5-b]吡啶-2-胺 CAS No. 132898-03-4](/img/structure/B137202.png)

3H-咪唑并[4,5-b]吡啶-2-胺

描述

3H-Imidazo[4,5-b]pyridin-2-amine is a chemical compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are of significant interest due to their diverse range of biological activities and their use as building blocks in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been approached through various methods. One efficient method involves a tandem reaction sequence starting from 2-chloro-3-nitropyridine, which is then subjected to a nucleophilic aromatic substitution (SNAr) with primary amines, followed by in situ nitro group reduction and heteroannulation with aromatic aldehydes in a water-isopropanol medium . Another approach utilizes palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles to quickly access imidazo[4,5-b]pyridines with substitutions at N1 and C2 . Additionally, solid-phase synthesis has been employed to create trisubstituted imidazo[4,5-b]pyridines from 2,4-dichloro-3-nitropyridine, allowing for the preparation of derivatives with variable positioning of the pyridine nitrogen atom .

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridines is characterized by the fusion of an imidazole ring to a pyridine ring, which can be further functionalized at various positions to yield a wide array of derivatives. This structural motif is known to be a key feature in many biologically active compounds and pharmaceuticals.

Chemical Reactions Analysis

Imidazo[4,5-b]pyridines can undergo various chemical reactions, including C-N, C-O, and C-S bond formation , electrochemical tandem sp3(C–H) double amination , and oxidative intramolecular C–H amination . These reactions are crucial for introducing functional groups that can modulate the biological activity of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridines are influenced by their molecular structure. These compounds typically exhibit strong UV absorption and can show fluorescence, which is useful for optical applications . The presence of nitrogen atoms in the imidazole and pyridine rings contributes to their potential as stable N-heterocyclic carbenes . The reactivity of these compounds can be further exploited in the synthesis of complex molecules, such as those with antiulcer activity or those that can adapt to the three-dimensional binding sites of biological targets .

科学研究应用

医药化学与治疗潜力

稠合咪唑并吡啶杂环体系与嘌呤的结构相似性促使了广泛的生物学研究。咪唑并吡啶在许多疾病中起着至关重要的作用。它们作为GABA A受体正向变构调节剂的第一个生物活性揭示了它们的药用潜力。 此外,它们已被探索作为质子泵抑制剂、芳香化酶抑制剂和非甾体抗炎药 .

癌症研究与治疗

咪唑并[4,5-b]吡啶影响癌细胞正常功能所需的细胞通路。研究人员已经研究了它们对癌细胞生长、凋亡和转移的影响。 这些化合物有望成为潜在的抗癌药物 .

炎症和免疫系统调节

咪唑并吡啶通过影响免疫系统成分而表现出抗炎特性。它们可以调节细胞因子的产生、白细胞的迁移和炎症信号通路。 研究人员正在探索它们在控制炎症性疾病中的潜力 .

中枢神经系统疾病

咪唑并[4,5-b]吡啶骨架与中枢神经系统 (CNS) 疾病有关。它与参与 CNS 功能的神经递质受体、离子通道和酶相互作用。 研究重点是它们在神经保护、神经退行性疾病和情绪障碍中的作用 .

药物设计与开发

研究人员利用咪唑并[4,5-b]吡啶作为设计新型药物的构建模块。它们不同的药效基团允许修改以靶向特定的受体或酶。 合理药物设计工作旨在为各种治疗适应症创造有效且选择性的化合物 .

光电材料和传感器

除了医药应用外,咪唑并[4,5-b]吡啶在材料科学中也有应用。它们的荧光性质使它们成为光电器件、传感器和成像的有价值材料。 研究人员正在探索它们在基于荧光的分析和成像技术中的潜力 .

这些应用突出了3H-咪唑并[4,5-b]吡啶-2-胺在科学研究中的多功能性和重要性。 请记住,正在进行的研究可能会发现这种有趣化合物的更多用途!🌟

作用机制

Target of Action

The primary target of 3H-Imidazo[4,5-b]pyridin-2-amine is the Akt1 protein . Akt1 is a serine/threonine kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

3H-Imidazo[4,5-b]pyridin-2-amine acts as an ATP-independent inhibitor of Akt1 . It binds to Akt1 in a manner distinct from ATP-competitive inhibitors . The binding of this compound to Akt1 leads to the occlusion of the ATP binding cleft by a number of hydrophobic residues .

Biochemical Pathways

The compound inhibits the activation of Akt1 and its downstream target, PRAS40 , in vitro . Akt1 is part of the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth. By inhibiting Akt1, the compound can potentially disrupt this pathway and its downstream effects .

Pharmacokinetics

In vivo studies have shown that 3H-Imidazo[4,5-b]pyridin-2-amine is effective at inhibiting the activation of Akt and an additional downstream effector, p70S6 , following oral dosing in mice . This suggests that the compound has good oral bioavailability.

Result of Action

The inhibition of Akt1 and its downstream targets by 3H-Imidazo[4,5-b]pyridin-2-amine can lead to a decrease in cell proliferation and survival, given the role of Akt1 in these processes . .

安全和危害

未来方向

The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

属性

IUPAC Name |

1H-imidazo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQPVJRJUJJWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157836 | |

| Record name | 3H-Imidazo(4,5-b)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132898-03-4 | |

| Record name | 3H-Imidazo(4,5-b)pyridin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132898034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Imidazo(4,5-b)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazo[4,5-b]pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3H-IMIDAZO(4,5-B)PYRIDIN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111KPI0HZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the UGT1A1*28 polymorphism in relation to heterocyclic amines like 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine (PhIP)?

A: The UGT1A128 polymorphism can significantly impact an individual's ability to detoxify certain heterocyclic amines, including PhIP. This polymorphism leads to reduced activity of the UDP-glucuronosyltransferase (UGT) 1A1 enzyme. UGT1A1 is crucial for detoxifying N-hydroxy-PhIP, a bioactive metabolite of PhIP, through glucuronidation. [] Individuals with the UGT1A128 polymorphism exhibit decreased N-hydroxy-PhIP glucuronidation activity, potentially increasing their susceptibility to DNA damage from PhIP exposure. []

Q2: How does the structure of 1H-imidazo[4,5-b]pyridin-2-amine derivatives relate to their antihistaminic activity?

A: Research exploring N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines, designed as bioisosteres of the antihistamine astemizole, reveals key structure-activity relationships. [] Replacing the phenyl nucleus in astemizole with a 2-pyridyl ring in these derivatives influences their antihistaminic potency and duration of action. Notably, compound 37, a direct isostere of astemizole, demonstrated significant antihistaminic activity in a rat model, although with a shorter duration of action compared to astemizole. [] These findings highlight the impact of even subtle structural modifications on biological activity within this class of compounds.

Q3: Are there documented examples of 1H-imidazo[4,5-b]pyridin-2-amine derivatives interacting with specific biological targets?

A: Yes, research shows that derivatives of 1H-imidazo[4,5-b]pyridin-2-amine can interact with specific biological targets. For instance, N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5-methyl-1H-imidazo[4,5-b]pyridin-2-amine has been crystallized in complex with E. coli Phosphopantetheine Adenylyltransferase (PPAT/CoaD). [] This suggests potential use of such derivatives as tools for studying enzyme activity or as leads for developing novel enzyme inhibitors.

Q4: Can dietary factors influence the metabolism and potential toxicity of heterocyclic amines like PhIP?

A: Yes, diet plays a significant role in modulating the levels of Phase I and II enzymes responsible for metabolizing heterocyclic amines. [] For example, consuming foods rich in fiber, such as pasta, prunes, and beans, alongside well-cooked meats, can reduce the internal dose of these carcinogens by binding to them in the digestive tract. [] This highlights the potential for dietary interventions to mitigate the risks associated with heterocyclic amine exposure.

Q5: What are the implications of classifying PhIP as a "reasonably anticipated human carcinogen"?

A: The classification of PhIP as a "reasonably anticipated human carcinogen" by the National Toxicology Program (NTP) has significant implications for public health. [] This designation is based on extensive human epidemiology data linking well-done meat consumption, a primary source of PhIP, to increased cancer risk at various sites. [] This underscores the importance of understanding the mechanisms of PhIP carcinogenicity and developing strategies to minimize exposure and mitigate risks.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

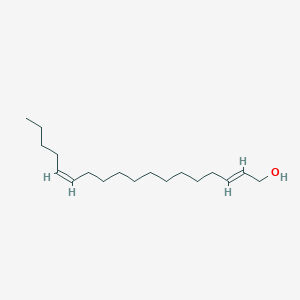

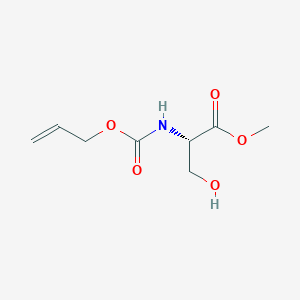

![1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B137124.png)